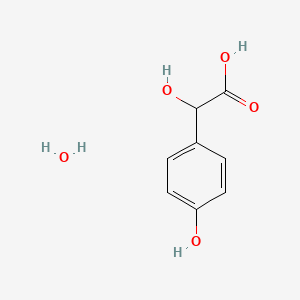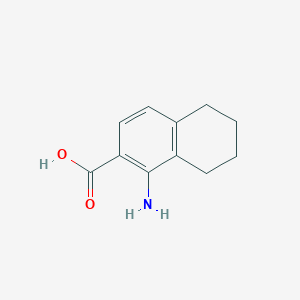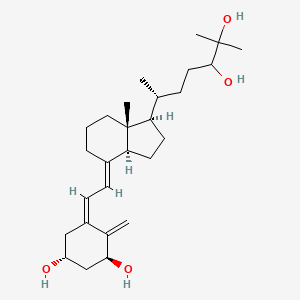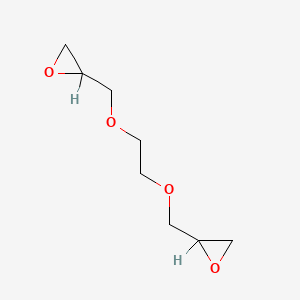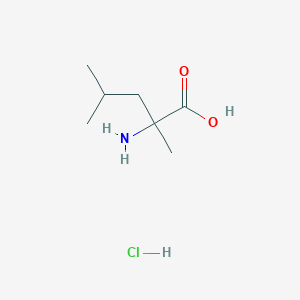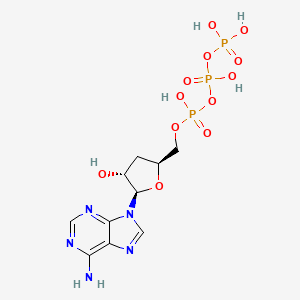
Cordycepin triphosphate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cordycepin triphosphate, also known as 3’-deoxyadenosine triphosphate, is a derivative of cordycepin, which is itself a nucleoside analog of adenosine. The key structural difference between cordycepin and adenosine lies in the absence of a hydroxyl group at the 3’ position of the ribose ring. This compound has garnered significant attention due to its broad spectrum of biological activities, including potential anticancer, antiviral, and anti-inflammatory properties .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Cordycepin triphosphate can be synthesized from cordycepin through phosphorylation reactions. One common method involves the use of phosphorylating agents such as phosphorus oxychloride (POCl3) in the presence of a base like pyridine. The reaction typically proceeds under anhydrous conditions to prevent hydrolysis of the intermediate products .
Industrial Production Methods: Commercially, cordycepin is primarily isolated from the fermentation of the fungus Cordyceps militaris. The optimization of liquid and solid fermentation processes, as well as genetic modifications of Cordyceps militaris, have been explored to enhance the yield of cordycepin.
Análisis De Reacciones Químicas
Types of Reactions: Cordycepin triphosphate undergoes various chemical reactions, including:
Oxidation: Cordycepin can be oxidized to form 3’-deoxyinosine.
Reduction: Reduction reactions can convert this compound back to cordycepin.
Substitution: Nucleophilic substitution reactions can occur at the 3’ position of the ribose ring.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are commonly employed.
Substitution: Nucleophiles such as halides or amines can be used in the presence of catalysts like palladium on carbon (Pd/C).
Major Products:
Oxidation: 3’-deoxyinosine.
Reduction: Cordycepin.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Cordycepin triphosphate has a wide range of applications in scientific research:
Chemistry: It is used as a tool to study nucleotide analogs and their interactions with enzymes.
Biology: this compound is employed in studies of RNA synthesis and degradation, as it can inhibit polyadenylation.
Medicine: It has shown potential in cancer therapy by modulating cellular plasticity and reducing tumor growth. Additionally, it exhibits antiviral properties by interfering with viral RNA synthesis.
Industry: this compound is used in the development of pharmaceuticals and as a biochemical reagent in various assays
Mecanismo De Acción
Cordycepin triphosphate exerts its effects primarily by acting as a nucleoside analog. It can be incorporated into RNA, leading to premature termination of RNA synthesis. This incorporation disrupts the normal function of RNA, thereby inhibiting protein synthesis and cell proliferation. The compound also inhibits the activity of poly(A) polymerase, reducing the polyadenylation of mRNA and affecting mRNA stability and translation .
Molecular Targets and Pathways:
Adenylate Cyclase: this compound can bind to the active site of adenylate cyclase, reducing the production of cyclic adenosine monophosphate (cAMP).
AMP-activated Protein Kinase (AMPK): Activation of AMPK leads to the inhibition of the PI3K/mTOR/AKT pathway, which is involved in cell growth and survival
Comparación Con Compuestos Similares
Adenosine Triphosphate (ATP): The endogenous ligand for many enzymes, including adenylate cyclase.
3’-Deoxyadenosine (Cordycepin): The precursor to cordycepin triphosphate, lacking the triphosphate group.
3’-Deoxyinosine: An oxidation product of cordycepin
This compound’s unique properties make it a valuable compound in both research and therapeutic applications, distinguishing it from other nucleoside analogs.
Propiedades
Número CAS |
71997-32-5 |
|---|---|
Fórmula molecular |
C10H15N5NaO12P3 |
Peso molecular |
513.16 g/mol |
Nombre IUPAC |
sodium;(2R,3R,5S)-2-(6-aminopurin-9-yl)-5-[[hydroxy-[hydroxy(phosphonooxy)phosphoryl]oxyphosphoryl]oxymethyl]oxolan-3-olate |
InChI |
InChI=1S/C10H15N5O12P3.Na/c11-8-7-9(13-3-12-8)15(4-14-7)10-6(16)1-5(25-10)2-24-29(20,21)27-30(22,23)26-28(17,18)19;/h3-6,10H,1-2H2,(H,20,21)(H,22,23)(H2,11,12,13)(H2,17,18,19);/q-1;+1/t5-,6+,10+;/m0./s1 |
Clave InChI |
MUBGMZJLXDXXRO-BXXYBDJJSA-N |
SMILES |
C1C(OC(C1O)N2C=NC3=C(N=CN=C32)N)COP(=O)(O)OP(=O)(O)OP(=O)(O)O |
SMILES isomérico |
C1[C@H](O[C@H]([C@@H]1[O-])N2C=NC3=C(N=CN=C32)N)COP(=O)(O)OP(=O)(O)OP(=O)(O)O.[Na+] |
SMILES canónico |
C1C(OC(C1[O-])N2C=NC3=C(N=CN=C32)N)COP(=O)(O)OP(=O)(O)OP(=O)(O)O.[Na+] |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


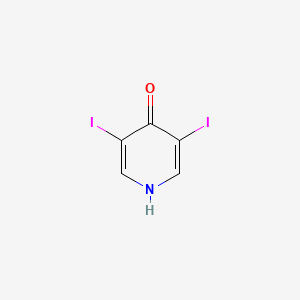

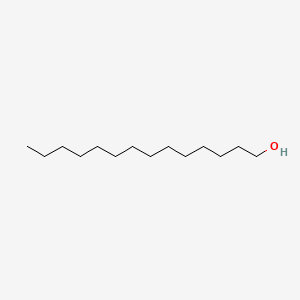
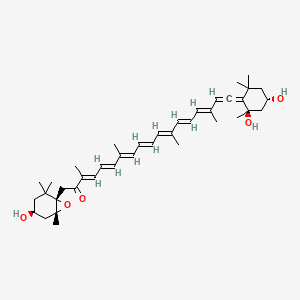
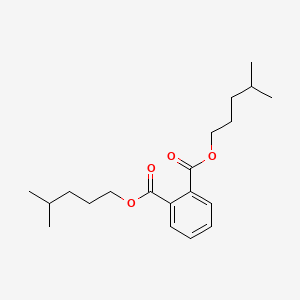
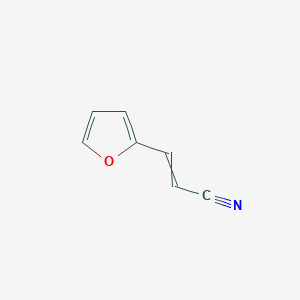
![6-Azaspiro[3.5]nonane hydrochloride](/img/structure/B3429074.png)
![6-Chloro-3-(4-chlorophenyl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B3429079.png)
